molecular formula C23H32N8O7 B583047 [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid CAS No. 153381-95-4

[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid

Cat. No. B583047
CAS RN: 153381-95-4
M. Wt: 532.558
InChI Key: HRASXYOWQQTBAQ-RCBQFDQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid is a useful research compound. Its molecular formula is C23H32N8O7 and its molecular weight is 532.558. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Diseases

XJ735 has been investigated for its potential in treating cardiovascular diseases. Specifically, it acts as an αvβ3 antagonist (integrin alpha-V/beta-3 antagonist). Integrin αvβ3 plays a crucial role in cell-matrix interactions, and XJ735’s ability to block this integrin may have implications for conditions such as coronary restenosis .

Pulmonary Arterial Hypertension (PAH)

Recent studies have explored XJ735’s impact on pulmonary arterial hypertension (PAH). In patients with congenital heart disease-associated PAH (CHD/PAH), XJ735 supplementation after surgical correction of systemic-to-pulmonary shunt significantly alleviated pulmonary hypertensive status. Mechanistically, XJ735 blocks αvβ3-integrin, which rectifies the proliferative and migratory effects of osteopontin (OPN) in pulmonary arterial smooth muscle cells (PASMCs). This effect occurs, at least in part, via ERK1/2 and Akt signaling pathways .

Osteopontin Modulation

OPN alteration in lungs exposed to systemic-to-pulmonary shunt contributes to pulmonary vascular remodeling. XJ735 counteracts OPN’s effects by inhibiting αvβ3-integrin, thus mitigating PASMC proliferation and migration. This modulation holds promise for managing PAH .

Cell-Matrix Interactions

As an RGD-containing peptidomimetic, XJ735 is valuable for studying integrin αvβ3’s role in cell-matrix interactions. The RGD binding domain of XJ735 interacts with both anionic and cationic binding sites on integrin αvβ3 .

Mechanism of Action

Target of Action

The primary target of XJ735 is the αvβ3 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ3 integrin is particularly important in angiogenesis and osteoclast-mediated bone resorption .

Mode of Action

XJ735 acts as an antagonist to the αvβ3 integrin . It binds to the integrin, blocking its interaction with its natural ligands. This prevents the downstream signaling that would normally occur when the integrin is activated.

Biochemical Pathways

The antagonistic action of XJ735 on the αvβ3 integrin affects several biochemical pathways. In particular, it has been shown to inhibit the ERK1/2 and Akt signaling pathways in distal pulmonary arterial smooth muscle cells (PASMCs) . These pathways are involved in cell proliferation and migration, among other processes. By inhibiting these pathways, XJ735 can reduce the proliferation and migration of PASMCs .

Result of Action

The inhibition of the αvβ3 integrin by XJ735 has several molecular and cellular effects. It reduces the proliferation and migration of PASMCs , which can help to prevent or reduce pulmonary vascular remodeling. This is particularly relevant in the context of pulmonary arterial hypertension (PAH), a condition that XJ735 has been shown to alleviate in animal models .

properties

IUPAC Name

2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N8O7/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26)/t12-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRASXYOWQQTBAQ-RCBQFDQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746733
Record name [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153381-95-4
Record name [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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